2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione
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Overview
Description
2,6-Dibromothieno2,3-fbenzothiole-4,8-dione is a chemical compound with the molecular formula C10H2Br2O2S2. It is known for its unique structure, which includes a thieno2,3-fbenzothiole core with bromine atoms at the 2 and 6 positions and dione groups at the 4 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromothieno2,3-fbenzothiole-4,8-dione typically involves the bromination of thieno2,3-fbenzothiole-4,8-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or dichloromethane .
Industrial Production Methods
While specific industrial production methods for 2,6-dibromothieno2,3-fbenzothiole-4,8-dione are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and safety measures to handle large quantities of bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromothieno2,3-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The dione groups can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms .
Scientific Research Applications
2,6-Dibromothieno2,3-fbenzothiole-4,8-dione has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Electronics: The compound is investigated for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Chemical Synthesis:
Mechanism of Action
The mechanism by which 2,6-dibromothieno2,3-fbenzothiole-4,8-dione exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and dione groups influences the compound’s electron distribution, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic electronics .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromobenzo[1,2-b4,5-b’]dithiophene-4,8-dione: Similar in structure but with different electronic properties due to the benzo core.
2,6-Dibromo-1,5-dithia-s-indacene-4,8-dione: Another related compound with variations in the sulfur-containing rings.
Uniqueness
2,6-Dibromothieno2,3-fbenzothiole-4,8-dione is unique due to its specific arrangement of bromine atoms and dione groups, which confer distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics .
Properties
Molecular Formula |
C10H2Br2O2S2 |
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Molecular Weight |
378.1 g/mol |
IUPAC Name |
2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione |
InChI |
InChI=1S/C10H2Br2O2S2/c11-5-1-3-7(13)10-4(2-6(12)16-10)8(14)9(3)15-5/h1-2H |
InChI Key |
SHUYYKQUFOHRKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=O)C3=C(C2=O)C=C(S3)Br)Br |
Origin of Product |
United States |
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